Enantiomeric Purity vs. Racemic Mixture Ensures Reproducible Pharmacophore Geometry
The target compound is supplied as a single (2R,3R) enantiomer, in contrast to the commonly available racemic mixture (rac-(2R,3R)-2-methyl-3-(trifluoromethyl)piperazine, CAS 2309431-25-0). While an exact enantiomeric excess (ee) value for this specific commercial product is not publicly disclosed, general methodology for related orthogonally protected piperazines achieves ee values of 92–96% [1]. The use of a single enantiomer eliminates the uncontrolled pharmacological variability inherent to racemic mixtures and is essential for asymmetric synthesis campaigns where stereochemical integrity dictates downstream biological activity.
| Evidence Dimension | Enantiomeric purity (ee) |
|---|---|
| Target Compound Data | Single (2R,3R) enantiomer; ee not explicitly published but methodology achieves ≥92% for related scaffolds |
| Comparator Or Baseline | Racemic mixture (rac-(2R,3R), CAS 2309431-25-0) |
| Quantified Difference | Stereochemically pure vs. 1:1 mixture of enantiomers; ee improvement from 0% to ≥92% in analogous systems |
| Conditions | Chiral SFC analysis as used for C2-functionalized, N,N'-protected piperazines |
Why This Matters
Stereochemical purity eliminates ambiguity in structure-activity relationships and is mandatory for reproducible biological assay results.
- [1] O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis. Tetrahedron Letters, 53(13), 1539-1542. View Source
